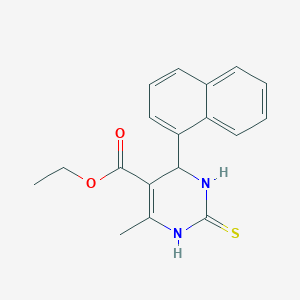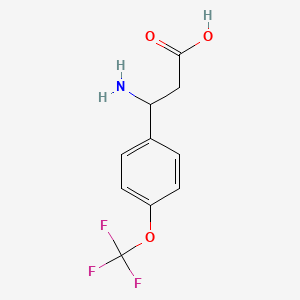
二甲基环丙烷-1,1-二羧酸酯
概述
描述
Dimethyl cyclopropane-1,1-dicarboxylate (CPD) is a compound that has been studied for its role as an inhibitor of ketol-acid reductoisomerase, an enzyme involved in the biosynthesis of branched-chain amino acids. This inhibition is significant because it affects the accumulation of the enzyme's substrate in plants, indicating potential applications in agricultural chemistry .
Synthesis Analysis
The synthesis of CPD-related compounds has been explored in various studies. For instance, an efficient and stereoselective cycloaddition of C-aryl and C-amido nitrones to dimethyl 2-benzylidenecyclopropane-1,1-dicarboxylate has been reported, yielding spiro[cyclopropane-1,4-isoxazolidine] cycloadducts . Additionally, the synthesis of racemic 2-(aminomethyl)cyclopropane-1,1-dicarboxylic acid from dimethyl 2-allylmalonate has been developed, bypassing alternative synthetic strategies that could lead to unwanted side reactions .
Molecular Structure Analysis
The molecular structure of CPD and its derivatives has been studied using various techniques. Gallium complexes of cyclopropanedicarboxylate have been synthesized and characterized, revealing insights into the activation of the cyclopropane ring by gallium halides . X-ray crystallography has been used to determine the structures of oligopeptides containing cyclopropanecarboxylic acid, showing a ribbon-type arrangement of eight-membered H-bonded rings .
Chemical Reactions Analysis
CPD and its derivatives participate in a variety of chemical reactions. A radical cascade reaction using dimethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate as a homoallyl radical precursor has been shown to yield functionalized bicyclo[3.3.0]octane derivatives . Dimerization reactions of dimethyl 2-(naphthalen-1-yl)cyclopropane-1,1-dicarboxylate in the presence of GaCl3 have led to the formation of various annulation products, demonstrating the versatility of CPD derivatives in synthetic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of CPD and its analogs have been inferred from their reactivity and molecular structures. The strong inhibition of ketol-acid reductoisomerase by CPD suggests that it has a high affinity for the enzyme's active site, which is reflected in its physical binding properties . The crystal structures of CPD derivatives have provided insights into their solid-state properties, such as hydrogen bonding patterns and molecular conformations .
科学研究应用
复合物形成和反应研究
已经分离和表征了二甲基环丙烷-1,1-二羧酸酯与锡、钛和镓氯化物等Lewis酸形成的配合物。这些配合物展示了Lewis酸对环丙烷环的活化作用,丰富了有机合成中广泛使用的给体-受体环丙烷转化的理解(R. Novikov等,2012)。
催化的环加成反应
针对二甲基环丙烷-1,1-二羧酸酯与邻苯二氮甲基二氰甲烷的环加成反应,钽三氟乙酸盐(Sc(OTf)3)催化可实现高产率和优异的对映选择性,形成3,4-二氢-1H-吡啶并[2,1-a]萘嗪衍生物。这突显了其在具有各种官能团的可扩展合成中的实用性(Honglei Liu等,2016)。
自由基级联反应
利用二甲基环丙烷-1,1-二羧酸酯在自由基级联反应中与1,4-二烯和1,4-炔烃通过碘原子转移机制促进了官能化的双环[3.3.0]辛烷衍生物的合成。这一应用表明了其在有机合成中作为同烯基自由基前体的作用(O. Kitagawa et al., 2002)。
新化合物的合成
该化合物在合成新的化学实体,如外消旋2-(氨甲基)环丙烷-1,1-二羧酸的关键中间体中发挥关键作用,展示了其在新的受限γ-氨基二羧酸开发中的多功能性(Sven Mangelinckx et al., 2019)。
安全和危害
未来方向
属性
IUPAC Name |
dimethyl cyclopropane-1,1-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-10-5(8)7(3-4-7)6(9)11-2/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWLLZZMFFZUSOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074351 | |
| Record name | 1,1-Cyclopropanedicarboxylic acid, dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1,1-Cyclopropanedicarboxylic acid, 1,1-dimethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Dimethyl cyclopropane-1,1-dicarboxylate | |
CAS RN |
6914-71-2 | |
| Record name | 1,1-Cyclopropanedicarboxylic acid, 1,1-dimethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6914-71-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Cyclopropanedicarboxylic acid, 1,1-dimethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006914712 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1-Cyclopropanedicarboxylic acid, 1,1-dimethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,1-Cyclopropanedicarboxylic acid, dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethylcyclopropane-1,1-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.336 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Dimethyl cyclopropane-1,1-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(1,2-benzisoxazol-3-yl)acetyl]-N-ethyl-1-hydrazinecarbothioamide](/img/structure/B1304558.png)











